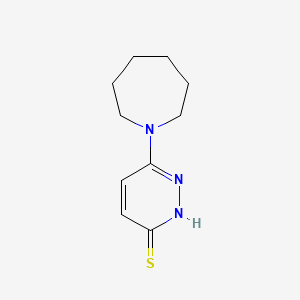![molecular formula C16H17N5S B5758986 7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized and studied extensively to understand its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the proliferation of cancer cells. It is also believed to exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The anti-microbial activity of the compound is believed to be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and physiological effects:
7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to reduce inflammation in animal models. Additionally, the compound has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine in lab experiments include its potential applications in various fields of science, its anti-tumor, anti-inflammatory, and anti-microbial properties, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include the multi-step synthesis process, the use of various reagents and solvents, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine. One direction is to further study its mechanism of action to better understand how it exerts its anti-tumor, anti-inflammatory, and anti-microbial activities. Another direction is to explore its potential use as a therapeutic agent for various diseases. Additionally, future studies could focus on optimizing the synthesis method to improve yield and reduce the use of hazardous reagents and solvents.
Métodos De Síntesis
The synthesis of 7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-aminothiophene-3-carboxylic acid with benzaldehyde to form 2-benzylideneaminothiophene-3-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinothiophene-3-carboxylic acid hydrazide. The final step involves the reaction of 2-hydrazinothiophene-3-carboxylic acid hydrazide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine.
Aplicaciones Científicas De Investigación
7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine has been studied extensively for its potential applications in various fields of science. The compound has been shown to have anti-tumor activity and has been tested against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models. Additionally, the compound has been tested for its potential use as an anti-microbial agent and has shown activity against various bacterial strains.
Propiedades
IUPAC Name |
(11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c17-20-15-14-12-6-7-21(8-11-4-2-1-3-5-11)9-13(12)22-16(14)19-10-18-15/h1-5,10H,6-9,17H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJEBRQGMXRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=C(N=CN=C3S2)NN)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)

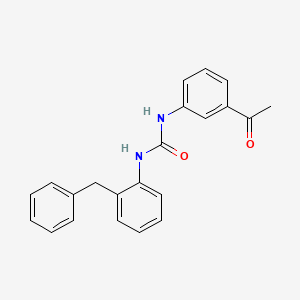
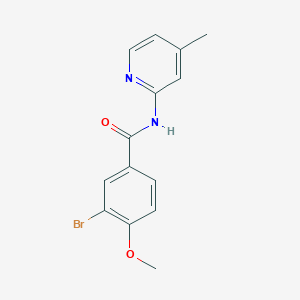
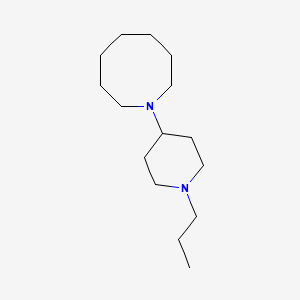
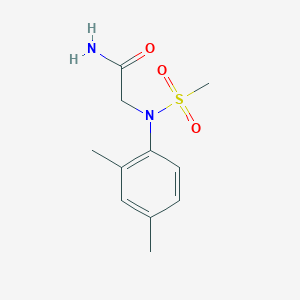
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
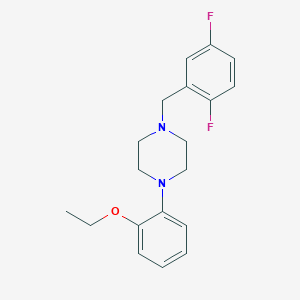

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)

